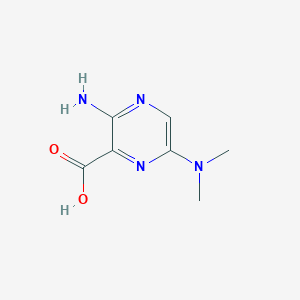![molecular formula C8H14ClNO2 B15358761 Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C8H14ClNO2. It is a hydrochloride salt of methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate, which is a bicyclic compound containing nitrogen. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate bicyclic precursor, such as 3-azabicyclo[3.1.1]heptane.
Reaction Conditions: The reaction involves the carboxylation of the bicyclic precursor using reagents like methyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, and other nitrogen-containing derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules. Biology: It serves as a tool in biological studies to investigate the role of nitrogen-containing compounds in various biological processes. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride: A structural isomer with a different position of the carboxylate group.
Methyl 3-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride: Another isomer with a different position of the carboxylate group.
Uniqueness: Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride is unique due to its specific structural features and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
This comprehensive overview provides a detailed understanding of methyl 3-azabicyclo[311]heptane-1-carboxylate;hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-2-6(3-8)4-9-5-8;/h6,9H,2-5H2,1H3;1H |
Clé InChI |
JIZQWSGJNQPEKM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)

![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)





![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)

